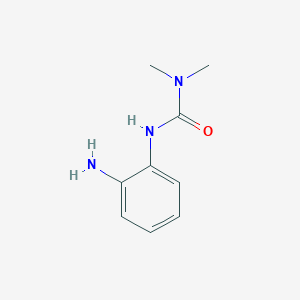
1-(2-Aminophenyl)-3,3-dimethylurea
Descripción general
Descripción
1-(2-Aminophenyl)-3,3-dimethylurea (APDU) is a compound that has been studied for its potential applications in scientific research, such as its ability to act as a biochemical and physiological agent. APDU is a small organic molecule that has a unique combination of properties, which makes it an interesting target for further research.
Aplicaciones Científicas De Investigación
Anti-Intestinal Nematode Prodrugs
One of the notable applications of derivatives of 1-(2-Aminophenyl) compounds is in the development of anti-intestinal nematode prodrugs . These compounds have been synthesized and evaluated for their potential to treat intestinal nematode infections, which are a significant health concern in various parts of the world. For instance, certain thiourea derivatives bearing the o-aminobenzene moiety have shown promising results against Nippostrongylus brazilliensis in rats, with some compounds achieving high rates of deparasitization .
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
The aminophenyl group is a key fragment in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives , which are compounds of interest due to their diverse biological activities. These derivatives can be used in the development of new therapeutic agents with potential antileishmanial properties. The synthesis involves a Pt(IV)-catalyzed hydroamination triggered cyclization reaction, which is a crucial step in forming the fused pyrrolo[1,2-a] quinoxalines .
Antiviral and Antibacterial Agents
Compounds with the aminophenyl moiety have been reported to exhibit potent antiviral and antibacterial activities . This makes them valuable for research into new drugs that can combat viral and bacterial infections. The structure of 1-(2-Aminophenyl)-3,3-dimethylurea could be modified to enhance these properties for specific pathogens .
Cytotoxic Agents for Cancer Research
The cytotoxic properties of aminophenyl derivatives make them candidates for cancer research, particularly in the synthesis of compounds that can target and destroy cancer cells. Research into the modification of these compounds could lead to the development of new chemotherapeutic agents .
Antiparasitic Activity
Beyond their antinematode potential, aminophenyl derivatives have shown activity against various parasites, including Plasmodium falciparum , Trichomonas vaginalis , and Trypanosoma cruzi . These findings open up possibilities for the compound to be used in the development of treatments for diseases caused by these parasites .
Prodrug Development
The concept of prodrugs is to improve the pharmacokinetic properties of active drugs. 1-(2-Aminophenyl)-3,3-dimethylurea derivatives can be designed as prodrugs that, upon administration, are metabolized into active forms with enhanced solubility and absorption, leading to better clinical efficacy .
Research into Benzimidazole Derivatives
Benzimidazoles are another class of compounds with broad-spectrum activity against nematodes and trematodes. The aminophenyl moiety can be incorporated into benzimidazole derivatives to potentially improve their solubility and therapeutic profiles .
Enzymatic Cyclization Studies
The study of enzymatic cyclization processes is crucial for understanding how prodrugs are converted into their active forms within the body. 1-(2-Aminophenyl)-3,3-dimethylurea derivatives can serve as models for studying these transformations, which are vital for the development of new and more effective medications .
Propiedades
IUPAC Name |
3-(2-aminophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJWZVDDPGQGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283308 | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3,3-dimethylurea | |
CAS RN |
1146290-34-7 | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



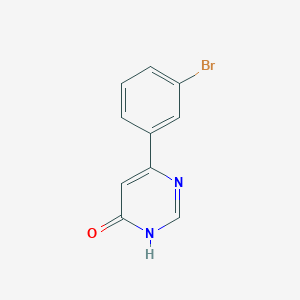
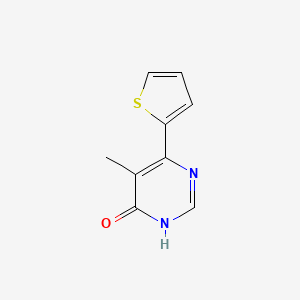
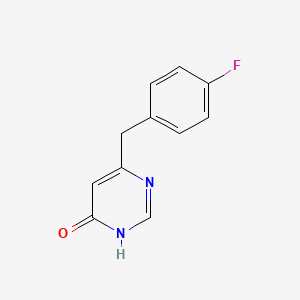
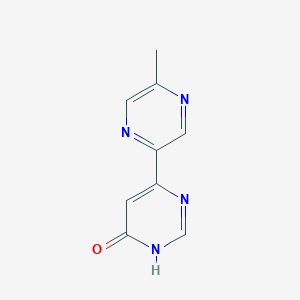

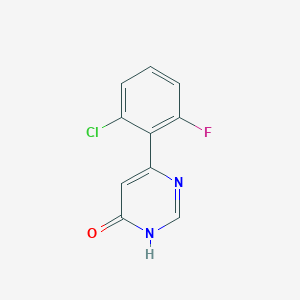
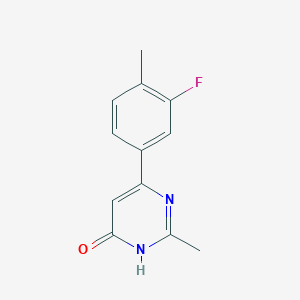
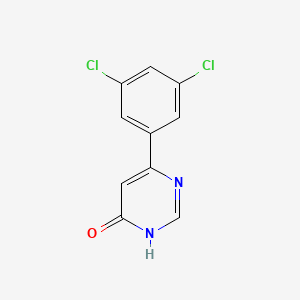
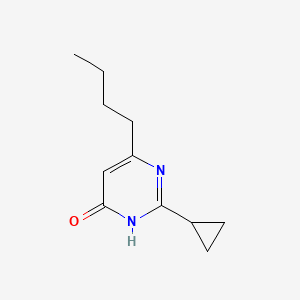
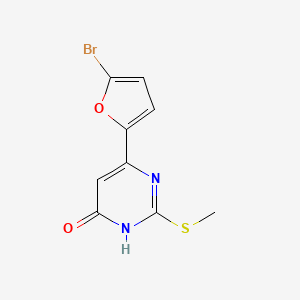
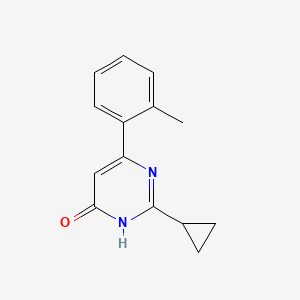

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
